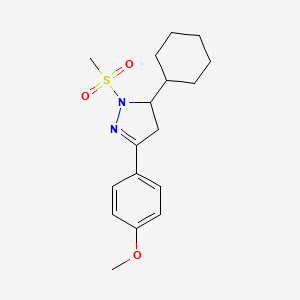
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea (CFM-2) is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFM-2 is a member of the urea class of compounds and is structurally similar to other compounds that have been used in the treatment of various diseases.
Mécanisme D'action
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea acts as a competitive inhibitor of FAAH. It binds to the active site of the enzyme, preventing it from breaking down endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a variety of effects.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain, inflammation, and anxiety. It has also been shown to have potential benefits for the treatment of conditions such as epilepsy, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is its specificity for FAAH. It does not affect other enzymes or receptors in the body, which reduces the risk of side effects. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea. One area of interest is its potential use in the treatment of chronic pain. Another area of research is focused on its potential use in the treatment of addiction, particularly for opioid addiction. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
In conclusion, 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is a synthetic compound that has shown potential for a variety of therapeutic applications. Its ability to inhibit FAAH and increase endocannabinoid levels has been the focus of much research in recent years. While there are limitations to its use in lab experiments, there are several potential future directions for research on 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
Méthodes De Synthèse
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea is synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with cyclopropyl isocyanate to form 1-(2-fluorophenyl)-3-cyclopropylurea. The resulting compound is then treated with methyl isocyanate to form 1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea.
Applications De Recherche Scientifique
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain management, mood regulation, and inflammation. Inhibition of FAAH has been shown to increase the levels of endocannabinoids, which may have therapeutic benefits for a variety of conditions.
Propriétés
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(10-7-8-10)16(2)13(17)15-12-6-4-3-5-11(12)14/h3-6,9-10H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDCPFHRBVPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2-fluorophenyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)



![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)


![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)